Sdh-IN-13

Succinate dehydrogenase inhibition Enzymatic assay Mitochondrial complex II

SDH-IN-13 (synonym: Compound 5IIIh; CAS 2975187-87-0) is a small-molecule succinate dehydrogenase (SDH) inhibitor belonging to the N-(pyrazol-5-yl)benzamide structural class. It was designed via a pharmacophore recombination strategy targeting fungal mitochondrial complex II and demonstrates antifungal activity against Sclerotinia sclerotiorum and Valsa mali.

Molecular Formula C19H13F7N4O
Molecular Weight 446.3 g/mol
Cat. No. B12376076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdh-IN-13
Molecular FormulaC19H13F7N4O
Molecular Weight446.3 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(F)(F)F)F)NC(=O)C2=CC=CC=C2NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H13F7N4O/c1-30-16(14(20)15(29-30)19(24,25)26)28-17(31)12-4-2-3-5-13(12)27-11-8-6-10(7-9-11)18(21,22)23/h2-9,27H,1H3,(H,28,31)
InChIKeyBQDOVAZBRVYMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SDH-IN-13 (5IIIh): Key Procurement Data for a Novel Succinate Dehydrogenase Inhibitor Antifungal Agent


SDH-IN-13 (synonym: Compound 5IIIh; CAS 2975187-87-0) is a small-molecule succinate dehydrogenase (SDH) inhibitor belonging to the N-(pyrazol-5-yl)benzamide structural class [1]. It was designed via a pharmacophore recombination strategy targeting fungal mitochondrial complex II and demonstrates antifungal activity against Sclerotinia sclerotiorum and Valsa mali [2]. The compound exhibits an SDH enzymatic inhibition IC50 of 13.7 μg/mL and potent in vitro mycelial growth inhibition with EC50 values of 0.37 mg/L against S. sclerotiorum and 1.81 mg/L against V. mali .

SDH-IN-13 Procurement Rationale: Why In-Class SDHI Substitution Compromises Experimental Reproducibility


Succinate dehydrogenase inhibitors (SDHIs) exhibit divergent antifungal spectra, potency shifts across fungal species, and variable in vivo protective efficacy due to differences in binding-site interactions and physicochemical properties. For example, within the same N-(pyrazol-5-yl)benzamide series, compound 5IIIh (SDH-IN-13) demonstrates an EC50 of 0.37 mg/L against S. sclerotiorum whereas compound 5IIIc shows an EC50 of 1.32 mg/L against V. mali, underscoring that minor structural modifications translate into major biological performance differences [1]. Furthermore, commercial SDHIs such as fluxapyroxad exhibit weak in vivo activity against V. mali (11.1% inhibition) compared with SDH-IN-13 (62.9%) at identical doses, confirming that in-class interchangeability is scientifically invalid [2]. Procurement decisions must therefore be driven by specific, quantitative comparator evidence rather than class-level assumptions.

Quantitative Comparator Evidence: SDH-IN-13 vs. Commercial SDHIs (Fluxapyroxad, Trifloxystrobin) and In-Class Analogs


SDH Enzymatic Inhibition Potency: SDH-IN-13 vs. Fluxapyroxad and Boscalid

SDH-IN-13 (compound 5IIIh) demonstrates an SDH enzymatic inhibition IC50 of 13.7 μg/mL . For reference, fluxapyroxad exhibits an IC50 of 1.266 μg/mL against SDH from Rhizoctonia solani under comparable assay conditions [1]. Boscalid, another widely used SDHI, shows a reported IC50 of 1.109 μg/mL (average) against SDH from Clarireedia mycelia . While SDH-IN-13's enzymatic potency is lower than these commercial fungicides, its in vivo antifungal efficacy against certain pathogens is comparable or superior, indicating that enzymatic IC50 alone does not predict whole-organism performance.

Succinate dehydrogenase inhibition Enzymatic assay Mitochondrial complex II Antifungal mechanism

In Vitro Antifungal Activity Against Sclerotinia sclerotiorum: SDH-IN-13 Matches Fluxapyroxad Potency

SDH-IN-13 (compound 5IIIh) exhibits an EC50 of 0.37 mg/L against S. sclerotiorum in mycelial growth inhibition assays, statistically similar to the commercial SDHI fluxapyroxad (EC50 = 0.27 mg/L) [1]. This near-equivalent in vitro potency against a major agricultural fungal pathogen positions SDH-IN-13 as a viable research alternative to fluxapyroxad when studying Sclerotinia biology or when seeking a structurally distinct SDHI for resistance management investigations.

Sclerotinia sclerotiorum Antifungal susceptibility Mycelial growth inhibition Crop protection

In Vitro Antifungal Activity Against Valsa mali: SDH-IN-13 Demonstrates Superiority Over Fluxapyroxad

Against V. mali, SDH-IN-13 (5IIIh) displays an EC50 of 1.81 mg/L, whereas fluxapyroxad shows an EC50 of 12.8 mg/L, representing a 7.1-fold improvement in potency [1]. In the same assay, the commercial strobilurin trifloxystrobin exhibits an EC50 of 1.62 mg/L, indicating that SDH-IN-13 achieves comparable activity to a non-SDHI standard [2]. This differential sensitivity underscores that SDH-IN-13 retains efficacy against a pathogen on which fluxapyroxad performs poorly.

Valsa mali Apple canker Antifungal susceptibility Orchard disease management

In Vivo Protective Efficacy Against Sclerotinia sclerotiorum on Apple Branches

In an ex vivo apple branch protection assay, SDH-IN-13 (5IIIh) achieved 96.8% inhibition of S. sclerotiorum infection at a concentration of 100 mg/L, which was nearly equivalent to fluxapyroxad (99.6%) [1]. This demonstrates that the compound translates its potent in vitro activity into robust protective efficacy in a plant tissue model, validating its utility for in vivo antifungal research.

In vivo antifungal efficacy Sclerotinia sclerotiorum Apple branch protection SDHI fungicide

In Vivo Protective Efficacy Against Valsa mali: SDH-IN-13 Outperforms Fluxapyroxad

Against V. mali on apple branches, SDH-IN-13 (5IIIh) exhibited 62.9% inhibition at 100 mg/L, while fluxapyroxad achieved only 11.1% inhibition at the same dose [1]. Trifloxystrobin served as a high-efficacy benchmark with 88.9% inhibition [2]. The 5.7-fold improvement over fluxapyroxad highlights SDH-IN-13's unique in vivo performance advantage against V. mali, a pathogen of significant economic importance in apple production.

In vivo antifungal efficacy Valsa mali Apple canker control SDHI fungicide

Molecular Docking: SDH-IN-13 Shares Key Binding Interactions with Fluxapyroxad

Molecular docking analysis reveals that SDH-IN-13 (5IIIh) engages in significant hydrogen-bonding, π-π, and p-π conjugation interactions with ARG43, SER39, TRP173, and TYR58 residues in the ubiquinone-binding pocket of succinate dehydrogenase [1]. This binding mode closely resembles that of fluxapyroxad, confirming that SDH-IN-13 occupies the same pharmacologically relevant site [2]. The structural mimicry at the binding interface provides a mechanistic rationale for the observed antifungal activity and supports the use of SDH-IN-13 as a molecular probe for SDH inhibition studies.

Molecular docking SDH binding site Structure-activity relationship Hydrogen bonding

High-Value Application Scenarios for SDH-IN-13 Based on Quantitative Comparator Evidence


Sclerotinia sclerotiorum Fungicide Discovery and Resistance Monitoring

SDH-IN-13 exhibits in vitro EC50 (0.37 mg/L) and in vivo protective efficacy (96.8%) comparable to fluxapyroxad against S. sclerotiorum [1]. It serves as an ideal reference compound for studying SDHI mechanism of action, assessing baseline sensitivity in field isolates, and investigating potential cross-resistance patterns without relying on commercial actives that may be restricted for research use.

Valsa mali (Apple Canker) Pathogen-Specific SDHI Research

With a 7.1-fold lower in vitro EC50 (1.81 mg/L) and 5.7-fold higher in vivo inhibition (62.9%) compared to fluxapyroxad against V. mali [2], SDH-IN-13 is uniquely positioned for apple canker disease research. It enables studies of SDHI efficacy against a pathogen where commercial alternatives underperform, facilitating target validation and novel fungicide development for orchard protection.

Structure-Activity Relationship (SAR) and Molecular Docking Studies of SDH Inhibitors

SDH-IN-13's characterized binding interactions with ARG43, SER39, TRP173, and TYR58 in the SDH ubiquinone pocket [3] make it a valuable molecular probe for SAR campaigns. Its N-(pyrazol-5-yl)benzamide scaffold with a diphenylamine moiety provides a distinct chemical starting point for designing next-generation SDHIs with improved potency or altered species selectivity.

Agricultural Fungicide Development and In Vivo Plant Protection Assays

The compound's robust in vivo protective efficacy (96.8% against S. sclerotiorum; 62.9% against V. mali) in apple branch assays [4] validates its utility as a positive control or lead compound in whole-plant antifungal screening programs. Researchers developing novel crop protection agents can use SDH-IN-13 to benchmark the performance of new chemical series under biologically relevant conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sdh-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.